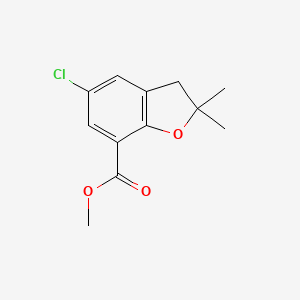![molecular formula C23H26N2O4 B2992672 8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one CAS No. 847181-00-4](/img/structure/B2992672.png)
8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one, commonly known as CUDC-305, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. It is a member of the chromenone family of compounds and has shown promising results in preclinical studies.
Mechanism of Action
CUDC-305 inhibits several important cancer pathways, including the PI3K/Akt/mTOR pathway, the EGFR pathway, and the HDAC pathway. It does this by binding to specific proteins involved in these pathways, such as PI3K, Akt, mTOR, EGFR, and HDAC. By inhibiting these pathways, CUDC-305 can prevent cancer cells from growing and dividing, and can also induce cell death in cancer cells.
Biochemical and Physiological Effects:
CUDC-305 has been shown to have several biochemical and physiological effects in cancer cells. It can induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis (programmed cell death) in cancer cells. It can also inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body). In addition, CUDC-305 has been shown to enhance the activity of other cancer drugs, such as paclitaxel and gemcitabine.
Advantages and Limitations for Lab Experiments
One advantage of CUDC-305 is that it has demonstrated potent antitumor activity in a variety of cancer cell lines, making it a promising candidate for further study in animal models and clinical trials. Another advantage is that it has been shown to enhance the activity of other cancer drugs, which could potentially lead to more effective cancer treatments. One limitation of CUDC-305 is that it has not yet been studied extensively in animal models or clinical trials, so its safety and efficacy in humans is not yet known.
Future Directions
There are several future directions for the study of CUDC-305. One direction is to further investigate its safety and efficacy in animal models and clinical trials. Another direction is to study its potential use in combination with other cancer drugs, such as paclitaxel and gemcitabine. Additionally, further research could be done to better understand the mechanisms of action of CUDC-305 and to identify potential biomarkers that could be used to predict its efficacy in individual patients. Finally, research could be done to develop more potent and selective inhibitors of the cancer pathways targeted by CUDC-305.
Synthesis Methods
The synthesis of CUDC-305 involves several steps, starting with the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 7-hydroxy-3-(4-methoxyphenyl)chromen-4-one in the presence of triethylamine to form the corresponding ester. The ester is then reduced with lithium aluminum hydride to form the alcohol, which is then reacted with 4-ethylpiperazine in the presence of trifluoroacetic acid to form the final product.
Scientific Research Applications
CUDC-305 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit several important cancer pathways, including the PI3K/Akt/mTOR pathway, the epidermal growth factor receptor (EGFR) pathway, and the histone deacetylase (HDAC) pathway. In preclinical studies, CUDC-305 has demonstrated potent antitumor activity in a variety of cancer cell lines, including breast, lung, colon, and pancreatic cancer. It has also been shown to enhance the activity of other cancer drugs, such as paclitaxel and gemcitabine.
properties
IUPAC Name |
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-3-24-10-12-25(13-11-24)14-19-21(26)9-8-18-22(27)20(15-29-23(18)19)16-4-6-17(28-2)7-5-16/h4-9,15,26H,3,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBZFIRTULLBNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide](/img/structure/B2992591.png)

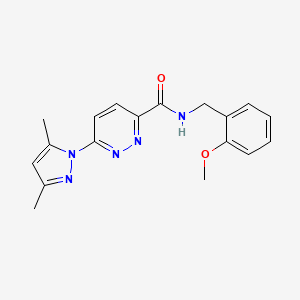
![Methyl 4-((4-chlorobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2992600.png)
![N-[(4-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B2992601.png)
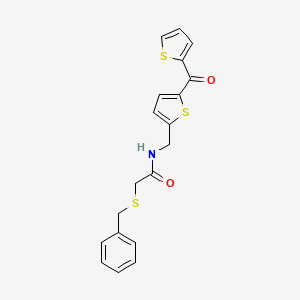
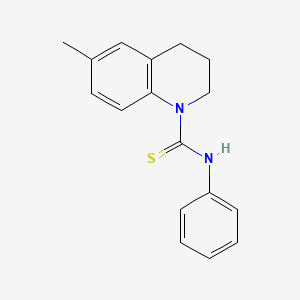

![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2992605.png)
![2-[6-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetic acid](/img/structure/B2992606.png)
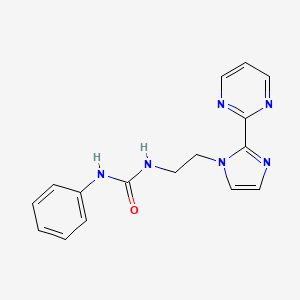
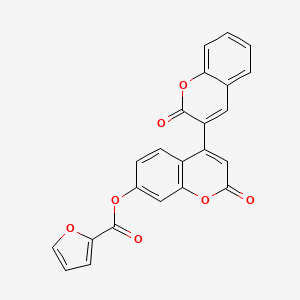
![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2992609.png)
